molecular formula C5H10N2S B1353024 4,4-Dimethyl-2-imidazolidinethione CAS No. 6086-42-6

4,4-Dimethyl-2-imidazolidinethione

Cat. No. B1353024
CAS RN: 6086-42-6
M. Wt: 130.21 g/mol
InChI Key: TXRCQKVSGVJWAW-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-2-imidazolidinethione” is a chemical compound with the molecular formula C5H10N2S . It has a molecular weight of 130.21 . The IUPAC name for this compound is 4,4-dimethyl-2-imidazolidinethione .


Molecular Structure Analysis

The InChI code for “4,4-Dimethyl-2-imidazolidinethione” is 1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) .


Physical And Chemical Properties Analysis

“4,4-Dimethyl-2-imidazolidinethione” is a solid at room temperature . to 98% . The melting point ranges from 119.0 to 121.0 °C . It is soluble in methanol .

Scientific Research Applications

Preparation and Oxidation Studies

Karkhanis and Field (1985) explored the preparation and oxidation of thiono derivatives of imidazoles, including 4,4-Dimethyl-2-imidazolidinethione. They found that these compounds could be oxidized in different media, leading to various derivatives with potential applications in synthetic chemistry (Karkhanis & Field, 1985).

Synthesis of Novel Compounds

Inaba and Ojima (1979) demonstrated the synthesis of unique imidazole derivatives using 4,4-Dimethyl-2-imidazolidinethione. These synthetic pathways could be crucial for creating novel compounds with potential applications in various fields of chemistry (Inaba & Ojima, 1979).

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives, including those similar to 4,4-Dimethyl-2-imidazolidinethione, was studied by Ivanov et al. (1993). They used X-ray analysis and other spectroscopic methods, providing insights into the structural aspects of these compounds, which is essential for their application in material science and drug design (Ivanov et al., 1993).

Interaction with DNA and Guanine

Ahmadi et al. (2010) investigated the hydrogen-bonding interaction of 2-Imidazolidinethione with DNA and guanine. This research provides valuable information on the interaction of imidazolidine derivatives with biological molecules, which is critical for their potential use in pharmaceuticals and biochemistry (Ahmadi et al., 2010).

Safety And Hazards

The safety information for “4,4-Dimethyl-2-imidazolidinethione” includes the following hazard statements: H302, H315, and H319 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

4,4-dimethylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCQKVSGVJWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209702
Record name 2-Imidazolidinethione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-imidazolidinethione

CAS RN

6086-42-6
Record name 4,4-Dimethyl-2-imidazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6086-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinethione, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4-Dimethylimidazoline-2-thione was prepared by adding a solution of 50 g. of 1,2-diamino-2-methylpropane in 35 ml. of methylene chloride dropwise with stirring to a solution of 43 g. of carbon disulfide in 200 ml. of methylene chloride during about 3 hrs. The product formed as a white precipitate immediately on mixing of the two solutions. The solvent was removed by distillation in vacuo and replaced with water, and the mixture was refluxed for 7 hrs. It was concentrated to one-half the original volume, clarified by filtration while hot, and the product allowed to crystallize from the filtrate, yield 60.6 g., m.p. 114°-115°. A portion of this material, 43.9 g., (0.337 mole), was treated with 47.9 g. (0.337 mole) of methyl iodide in 400 ml. of ethanol. The methyl iodide was added by dropwise addition. The mixture was then concentrated in vacuo to an oil which was mixed with i-Pr2O to induce crystallization resulting in the formation of a light yellow solid, yield 90.7 g. (99%), of 2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide. A portion of this material, 27.2 g. (0.1 mole), and 14.1 g. (0.1 mole) of p-chlorobenzylamine were dissolved in 100 ml. of abs. EtOH and added to a solution of 9.0 g. (0.4 mole) of sodium in 400 ml. of abs. EtOH at the reflux temperature. The solution was stirred for 10 min. and 14.2 g. (0.1 mole) of ethyl oximinocyanoacetate was added in portions during a period of about 5 min. The reaction solution became clear and bright yellow in color. It was refluxed for 41/2 hrs. and then concentrated in vacuo to yield an oily solid. The latter was dissolved in water and treated with acetic acid resulting in formation of the desired product as a red precipitate which was collected and air dried, m.p. 214°-215°, yield 16.7 g. (50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N De Kimpe, R Verhe, L De Buyck… - The Journal of …, 1977 - ACS Publications
(10) The coalescence temperature in 1d would be expected to be reasonably close to that determined for the monolmine 4 (84.5 C).(11) The dipole-dipole repulsion was calculated …
Number of citations: 17 pubs.acs.org
N De Kimpe, R Verhe, L De Buyck… - Bulletin des Sociétés …, 1977 - Wiley Online Library
Abstract Treatment of N‐1‐(2‐chloro‐2‐methylpropylidene) amines with potassium cyanate in methanol afforded 1‐substituted‐4‐methoxy‐5,5‐dimethyl‐2‐imidazolidinones, which …
Number of citations: 13 onlinelibrary.wiley.com
S Dekkers, B Caspar, J Goulding… - Journal of Medicinal …, 2023 - ACS Publications
The C–X–C chemokine receptor type 4, or CXCR4, is a chemokine receptor found to promote cancer progression and metastasis of various cancer cell types. To investigate the …
Number of citations: 7 pubs.acs.org

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